Methylenecitric acid

Description

Methylenecitric acid (C₇H₈O₇; molecular weight 204.14 g/mol) is a derivative of citric acid (C₆H₈O₇) modified by the addition of a methylene group (-CH₂-) . It is synthesized via the reaction of citric acid with chlormethyl alcohol (CH₂ClOH), followed by further derivatization steps such as salicylation to form compounds like novaspirin (anhydrothis compound disalicylate) . The compound is notable for its role in pharmaceutical formulations, particularly in combination with urotropin (hexamethylenetetramine) to produce urotropin methylenecitrate (helmitol), a formaldehyde-releasing agent used for urinary tract infections .

This compound itself is a white, odorless powder with a solubility of 47.7 g/L in water at 20°C . Unlike its derivatives, it lacks direct antibacterial activity but has been implicated in modulating urinary pH and inhibiting microbial ammoniacal fermentation .

Propriétés

Numéro CAS |

126-20-5 |

|---|---|

Formule moléculaire |

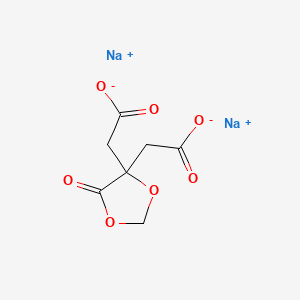

C7H6Na2O7 |

Poids moléculaire |

248.1 g/mol |

Nom IUPAC |

disodium;2-[4-(carboxylatomethyl)-5-oxo-1,3-dioxolan-4-yl]acetate |

InChI |

InChI=1S/C7H8O7.2Na/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7;;/h1-3H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |

Clé InChI |

HGXYMHQZIAWNKI-UHFFFAOYSA-L |

SMILES |

C1OC(=O)C(O1)(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1OC(=O)C(O1)(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

Autres numéros CAS |

126-20-5 |

Synonymes |

4-oxo-1,3-dioxolane-5,5'-diacetic acid methylenecitric acid |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Research Findings and Clinical Implications

- Helmitol vs. Urotropin : Helmitol’s antibacterial power was initially overestimated due to flawed sterilization methods in comparative studies . Subsequent trials confirmed its efficacy correlates with urotropin content .

- Novaspirin: Exhibits a melting point of 150–151°C and decomposes in hot water, which may influence its pharmacokinetics compared to aspirin .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Methylenecitric acid in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions between citric acid derivatives and formaldehyde under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment. Solubility data (e.g., 47.7 g/L at 20°C ) should be validated using gravimetric or spectrophotometric methods. Ensure reproducibility by documenting reaction conditions (molar ratios, catalysts) and calibration standards for instruments .

Q. How can researchers accurately measure the aqueous solubility of this compound under varying experimental conditions?

- Methodological Answer : Use shake-flask or saturation shake methods with temperature-controlled agitation (e.g., 20°C ± 0.5°C). Validate measurements via triplicate trials and compare against established data (e.g., 2.337 × 10⁻¹ mol/L at 20°C ). Include metadata such as solvent purity, equilibration time, and filtration protocols to ensure consistency . For pH-dependent solubility, employ buffered solutions and ion-selective electrodes to monitor protonation states .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer : Conduct meta-analyses of existing data to identify outliers (e.g., conflicting solubility or melting points). Replicate experiments using standardized protocols (e.g., ISO guidelines) and cross-validate with alternative techniques (e.g., differential scanning calorimetry for melting behavior). Statistically assess variability sources (e.g., impurity profiles via mass spectrometry) and publish raw datasets with detailed metadata to facilitate peer validation .

Q. How can computational modeling complement experimental studies of this compound’s reactivity in biochemical pathways?

- Methodological Answer : Combine density functional theory (DFT) simulations with kinetic studies to predict reaction intermediates (e.g., enolization or decarboxylation pathways). Validate models using isotopic labeling (¹³C tracing) and in-situ spectroscopic monitoring (FTIR/Raman). Integrate results with metabolomics databases to map potential interactions in citrate cycle variants .

Q. What are the challenges in designing assays to study this compound’s enzyme inhibition effects, and how can they be mitigated?

- Methodological Answer : Challenges include non-specific binding and pH-dependent activity shifts. Use competitive inhibition assays with purified enzymes (e.g., aconitase) and include negative controls (e.g., citrate analogs). Optimize buffer systems to maintain physiological pH and ionic strength. Employ surface plasmon resonance (SPR) for real-time binding kinetics and correlate with in-silico docking results .

Data Integration and Validation

Table 1 : Key Physicochemical Properties of this compound

| Property | Value at 20°C | Methodology |

|---|---|---|

| Aqueous Solubility (mol/L) | 2.337 × 10⁻¹ | Shake-flask, gravimetric |

| Solubility (g/L) | 47.7 | Spectrophotometric validation |

| Melting Point (°C) | Not reported | Requires further study |

Guidance for Contradiction Analysis

- Step 1 : Cross-reference primary literature for experimental conditions (e.g., solvent purity in vs. newer studies).

- Step 2 : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses for retesting .

- Step 3 : Use Bayesian statistics to quantify uncertainty in conflicting datasets, incorporating instrument error margins and sample heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.